molecular formula C7H10N2OS B363594 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 70967-37-2

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B363594
CAS No.: 70967-37-2
M. Wt: 170.23g/mol
InChI Key: CFUPNMSQAHZBJB-UHFFFAOYSA-N
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Description

6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone class, which serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a pyrimidinone core structure substituted with an ethyl group at the 6-position and a methylthio (methylsulfide) group at the 2-position. While direct biological data for this specific molecule is limited in the public domain, its core structure is a key intermediate and building block for synthesizing more complex, biologically active molecules. Pyrimidinone and thienopyrimidine derivatives, which share strong structural similarities to this compound, are extensively documented in scientific literature for their diverse pharmacological properties. These include significant antitumor activity against various human cancer cell lines such as EC109 (esophageal carcinoma), HepG2 (hepatocarcinoma), and MGC-803 (gastric carcinoma) . Furthermore, structural analogs, particularly pyrimidine thioethers, have been investigated as novel antidepressant agents and are often endowed with additional anxiolytic and nootropic (cognition-enhancing) activities . Other researched activities for related dihydropyrimidine and pyrimidine derivatives encompass analgesic , antibacterial, and antiviral effects . Researchers value this compound as a versatile precursor for the exploration and development of new therapeutic agents, especially in the fields of oncology and central nervous system (CNS) disorders. The methylthio group can serve as a leaving group for further functionalization via nucleophilic substitution, allowing for the introduction of diverse amine and other functional groups to create libraries of compounds for biological screening . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMSQAHZBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 3-oxopentanoate reacts with thiourea in alkaline ethanol (KOH or NaOH) under reflux to form the pyrimidinone core. The reaction proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration.

Example protocol (adapted from Chekanov et al.):

  • Dissolve ethyl 3-oxopentanoate (10 mmol) and thiourea (10 mmol) in 50 mL ethanol.

  • Add aqueous KOH (20 mmol) and reflux for 5–6 hours.

  • Acidify with HCl to pH 5–6, isolate the precipitate, and recrystallize from ethanol.

This method yields 6-ethyl-2-thiopyrimidin-4(3H)-one (77% yield, m.p. 129–132°C).

Alkylation of 6-Ethyl-2-Thiopyrimidin-4(3H)-one

The thiol group at position 2 undergoes alkylation with methylating agents to introduce the methylthio moiety.

Solution-Phase Alkylation in Ethanol

A conventional method involves reacting 6-ethyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate (DMS) or methyl iodide in ethanol using potassium carbonate as a base.

Procedure (adapted from Jawaharlal Nehru Technological University):

  • Suspend 6-ethyl-2-thiopyrimidin-4(3H)-one (10 mmol) in 50 mL ethanol.

  • Add K₂CO₃ (20 mmol) and dimethyl sulfate (12 mmol).

  • Reflux for 3–4 hours, then pour into ice-cold water.

  • Filter and recrystallize the product from ethanol.

Results :

  • Yield: 80–82%

  • Melting point: 169–174°C

Solvent-Free Alkylation via Grinding

Green chemistry approaches eliminate solvents by grinding reagents with potassium carbonate.

Protocol (from solvent-free synthesis):

  • Mix 6-ethyl-2-thiopyrimidin-4(3H)-one (10 mmol), K₂CO₃ (20 mmol), and dimethyl sulfate (12 mmol) in a mortar.

  • Grind for 10–15 minutes at room temperature.

  • Quench with ice water, filter, and recrystallize.

Results :

  • Yield: 85%

  • Reaction time: 15 minutes

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation step, reducing reaction times to 5–10 minutes while maintaining yields comparable to conventional methods.

Optimized conditions :

  • Power: 300 W

  • Temperature: 80°C

  • Solvent: PEG-600 (green alternative)

Comparative Analysis of Methods

MethodYield (%)TimeSolvent UsedGreen Metrics
Solution-phase80–823–4 hoursEthanolModerate
Solvent-free8515 minutesNoneHigh
Microwave8410 minutesPEG-600High

Key advantages of solvent-free grinding include shorter reaction times, higher yields, and reduced environmental impact.

Characterization Data

Spectral Analysis

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 1.14 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.38 (q, J = 7.6 Hz, 2H, CH₂), 2.49 (s, 3H, SCH₃), 5.68 (s, 1H, H-5).

  • Elemental analysis : Calcd. for C₇H₁₀N₂OS: C 50.58%, H 6.07%, N 16.85%; Found: C 50.62%, H 6.12%, N 16.80%.

Challenges and Optimization

  • Side reactions : Over-alkylation may occur with excess methylating agent. Controlled addition of dimethyl sulfate and stoichiometric K₂CO₃ mitigates this.

  • Solvent selection : Ethanol offers better solubility for the thiouracil intermediate, while PEG-600 enhances microwave absorption .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has demonstrated that pyrimidine derivatives, including 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one, exhibit promising antiviral properties. The compound's structure allows it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Notably, similar compounds have shown moderate to good activity against Human Immunodeficiency Virus type 1 (HIV-1) and tuberculosis pathogens .

Antimicrobial Properties
The compound also displays antimicrobial activity, making it a candidate for developing new antibiotics. Its derivatives have been evaluated for their effectiveness against various bacterial strains, with some exhibiting broad-spectrum antibacterial effects .

Structure-Activity Relationship

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The presence of the methylthio group enhances lipophilicity, which is essential for bioavailability and therapeutic efficacy.

Compound Name Structural Features Biological Activity
5-Allyl-6-benzyl-2-(methylthio)pyrimidin-4(3H)-oneBenzyl group at position 6Moderate antiviral activity
5-(Phenethylthio)-6-methylpyrimidin-4(3H)-onePhenethylthio group at position 5Antimicrobial properties
2-Amino-4(3H)-pyrimidinonesAmino group at position 2Broad-spectrum antibacterial activity

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving ethyl esters and thiourea. The ability to modify its structure by adding different substituents at various positions allows for the creation of a library of derivatives with enhanced biological activities .

Case Studies

  • Study on Antiviral Efficacy
    A study evaluated a series of pyrimidine derivatives for their anti-HIV properties. Among them, compounds structurally related to this compound showed significant inhibition of HIV reverse transcriptase, indicating potential as lead compounds in antiviral drug development .
  • Antimicrobial Evaluation
    Research conducted on various derivatives demonstrated that modifications at the C-2 position of the pyrimidine ring could enhance antimicrobial activity against resistant bacterial strains, highlighting the importance of structural diversity in optimizing efficacy .

Mechanism of Action

The mechanism of action of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    2-(methylthio)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6-position.

    6-ethyl-2-(methylthio)pyrimidin-4-ol: Contains a hydroxyl group instead of a keto group at the 4-position.

Uniqueness

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both an ethyl group and a methylthio group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Biological Activity

6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. Pyrimidine compounds are known for their roles in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound this compound can be represented as follows:

C8H10N2S Molecular Formula \text{C}_8\text{H}_{10}\text{N}_2\text{S}\quad \text{ Molecular Formula }

Pyrimidine derivatives, including this compound, exhibit biological activities primarily through the following mechanisms:

  • Inhibition of Enzymes : Many pyrimidines act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have shown that related pyrimidine compounds can significantly inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Antiviral Activity : Certain derivatives have demonstrated efficacy against RNA viruses. The presence of methylthio groups enhances antiviral potency by improving binding affinity to viral targets .
  • Anticancer Properties : Pyrimidine compounds are known to inhibit receptor tyrosine kinases (RTKs), which are involved in cancer cell proliferation and survival. The structural modifications in this compound may enhance its anticancer activity through RTK inhibition .

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit selective inhibition against various RNA viruses. For example, compounds with similar structures have shown effectiveness against the rubella virus and sindbis virus .

Anti-inflammatory Activity

In vitro assays measuring COX enzyme inhibition revealed that certain pyrimidine derivatives possess significant anti-inflammatory properties. The IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

These findings suggest that modifications at the methylthio position can influence the anti-inflammatory efficacy of pyrimidine derivatives.

Anticancer Activity

The compound's potential as an anticancer agent has been supported by studies demonstrating its ability to inhibit the growth of various cancer cell lines. The cytotoxic activity was assessed using the CC50 metric (concentration required to reduce cell viability by 50%):

Cell LineCC50 (μM)
Leukemia CellsTBD
Glioblastoma CellsTBD

Preliminary results indicate promising anticancer properties, warranting further exploration.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their chemical structure. Key SAR insights include:

  • Substituent Effects : The presence of electron-donating groups like methylthio at the 2-position enhances biological activity.
  • Chain Length : Variations in alkyl chain length at the 6-position can modulate potency against specific biological targets.
  • Functional Groups : The introduction of functional groups can significantly alter pharmacokinetic properties and receptor binding affinities.

Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives similar to this compound:

  • Antiviral Efficacy : A study found that certain analogs effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents against specific RNA viruses .
  • Anti-inflammatory Effects : In vivo models demonstrated that select pyrimidine compounds reduced edema and inflammatory markers comparable to established anti-inflammatory drugs .
  • Anticancer Research : Investigations into the antiproliferative effects on various cancer cell lines revealed significant cytotoxicity, suggesting a mechanism involving apoptosis induction .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-alkyl-2-(methylthio)pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The alkylation of thiol groups in pyrimidinones can be achieved via dimethyl sulfate (Method A) or methyl iodide (Method B) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH, respectively). Both methods yield >80% products, but solvent choice impacts reaction time and byproduct formation. For example, dimethyl sulfate requires reflux conditions, while methyl iodide proceeds faster at ambient temperatures . Subsequent substitution with aromatic amines (e.g., 140°C heating in dioxane) introduces aryl amino groups, with substituent selection guided by prior anticonvulsant activity studies .

Q. What spectroscopic techniques are critical for confirming the structure of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • 1H NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and methylthio moiety (δ 2.5 ppm, singlet). Aromatic protons from substituted amines appear at δ 6.5–8.0 ppm .
  • IR : Strong C=O stretching at ~1640–1680 cm⁻¹ and NH stretches (if present) at ~3200–3400 cm⁻¹ .
  • Elemental Analysis : Validates molecular composition (e.g., C, H, N, S percentages) .

Q. How do substituents on the pyrimidinone core affect solubility and reactivity in downstream functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance electrophilic substitution reactivity but reduce solubility in polar solvents. Conversely, electron-donating groups (e.g., -OMe) improve solubility in DMF or dioxane but may slow reaction kinetics. Solubility profiles are confirmed via chromatographic purity tests (HPLC) and recrystallization in ethanol-DMF mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the efficiency of nanocatalysts in synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from this compound?

  • Methodological Answer : Magnetic nanocatalysts like γ-Fe₂O₃@HAp-SO₃H facilitate solvent-free, one-pot syntheses via acid-mediated cyclocondensation. The sulfonic acid groups activate carbonyl intermediates, while the magnetic core enables easy catalyst recovery (87% yield in 8 minutes at 60°C). Mechanistic studies using TLC and kinetic isotope effects confirm a tandem Knoevenagel-Michael-cyclization pathway .

Q. How can conflicting biological activity data for structurally similar pyrimidinone derivatives be resolved?

  • Methodological Answer : Contradictions in anticonvulsant activity (e.g., ED₅₀ variations) arise from substituent electronic effects and bioavailability. Use molecular docking (e.g., AutoDock Vina) to correlate aryl amino group interactions with target receptors (e.g., GABA-A). Validate via in vivo models (e.g., maximal electroshock seizure tests) and adjust substituents (e.g., 4-OMe vs. 3-CF₃) to optimize binding affinity .

Q. What strategies mitigate thermal degradation during high-temperature functionalization of this compound?

  • Methodological Answer : Ultrasonication (20–40 kHz) reduces reaction temperatures by 30–40°C compared to conventional reflux, minimizing decomposition. For example, ultrasound-assisted Friedländer synthesis achieves 94–99% yields at 50°C versus 80°C under thermal conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., desulfurized intermediates) .

Data Contradiction Analysis

Q. Why do alkylation methods using dimethyl sulfate and methyl iodide yield identical products but divergent impurity profiles?

  • Methodological Answer : Dimethyl sulfate generates trace sulfonic acid byproducts under acidic conditions, detectable via LC-MS at m/z 212 [M+]. Methyl iodide avoids this but may leave unreacted iodide ions, requiring post-reaction quenching with Na₂S₂O₃. Purity is confirmed via elemental analysis and melting point consistency (Δmp < 2°C) .

Methodological Optimization

Q. How can solvent-free conditions improve the green chemistry metrics of pyrimidinone derivatization?

  • Methodological Answer : Solvent-free reactions using [γ-Fe₂O₃@HAp-SO₃H] reduce E-factor (waste-to-product ratio) by 60% compared to ethanol-based syntheses. Calculate atom economy using molecular weights of reactants (e.g., 6-amino-2-(methylthio)pyrimidin-4(3H)-one + Meldrum’s acid + aldehyde) and compare with traditional methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-ethyl-2-(methylthio)pyrimidin-4(3H)-one

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